N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with benzo[d][1,3]dioxole-5-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2.
Pathways Involved: It activates mitochondrial-dependent pathways, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits similar anticancer activity but with different potency.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another benzothiazole derivative with distinct biological activities.
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C16H12N2O4S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H12N2O4S/c1-20-10-3-4-11-14(7-10)23-16(17-11)18-15(19)9-2-5-12-13(6-9)22-8-21-12/h2-7H,8H2,1H3,(H,17,18,19) |
InChI Key |
MENKDLWZKFFUDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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